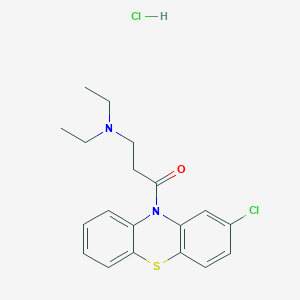
Chloracyzine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloracyzine hydrochloride is a phenothiazine derivative Phenothiazines are a class of compounds known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloracyzine hydrochloride typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.
Acylation: The chlorinated phenothiazine is acylated with 3-(diethylamino)propionyl chloride to introduce the diethylamino propionyl group at the 10-position.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps outlined above. The reaction conditions are optimized for yield and purity, and the process is scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Chloracyzine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Chloracyzine hydrochloride (C19H21ClN2OS) is characterized by its tricyclic structure, which is common among many antidepressants. Its mechanism of action primarily involves the inhibition of norepinephrine and serotonin reuptake in the brain, which enhances mood and alleviates depressive symptoms. Additionally, it exhibits properties as a coronary vasodilator and antianginal agent, making it useful in treating cardiovascular conditions .
Pharmacological Applications
- Antidepressant Use :
- Cardiovascular Health :
- Anxiolytic Effects :
- Potential Antimicrobial Activity :
Case Studies and Research Findings
- A clinical trial involving chloracyzine demonstrated significant improvement in depressive symptoms among patients who were resistant to other treatments. The study highlighted that patients experienced fewer side effects compared to traditional TCAs, making chloracyzine a viable alternative for managing depression .
- In a separate study focusing on cardiovascular applications, chloracyzine was administered to patients with chronic angina. Results indicated improved exercise tolerance and reduced frequency of angina attacks, supporting its role as an effective coronary vasodilator .
- A laboratory study investigated the antimicrobial efficacy of chloracyzine derivatives against various fungal strains. Results showed promising antifungal activity against Candida species, indicating potential for further development in antimicrobial therapies .
Table: Summary of Applications of this compound
| Application | Description | Evidence/Case Studies |
|---|---|---|
| Antidepressant | Treats major depressive disorder by enhancing norepinephrine and serotonin levels | Clinical trials showing symptom improvement |
| Cardiovascular Health | Acts as a coronary vasodilator to alleviate angina pectoris | Trials indicating improved exercise tolerance |
| Anxiolytic Effects | Provides relief from anxiety disorders | Observational studies supporting anxiolytic effects |
| Antimicrobial Activity | Potential antifungal properties against various strains | Laboratory studies showing efficacy against fungi |
Mécanisme D'action
The mechanism of action of Chloracyzine hydrochloride involves its interaction with various molecular targets and pathways:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is the basis for its antipsychotic effects.
Histamine Receptors: It also blocks histamine receptors, contributing to its antihistaminic effects.
Serotonin Receptors: The compound’s interaction with serotonin receptors is associated with its antiemetic properties.
Comparaison Avec Des Composés Similaires
Chloracyzine hydrochloride can be compared with other phenothiazine derivatives:
Chlorpromazine: Similar in structure but with different substituents, used primarily as an antipsychotic.
Prochlorperazine: Another phenothiazine derivative with antiemetic and antipsychotic properties.
Perphenazine: Used for its antipsychotic effects, with a different substitution pattern on the phenothiazine core.
Uniqueness
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and diverse reactivity make it a valuable tool for scientific research and industrial applications.
Propriétés
Numéro CAS |
1045-82-5 |
|---|---|
Formule moléculaire |
C19H22Cl2N2OS |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
Clé InChI |
QELDTSNVBZMBTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
SMILES canonique |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Key on ui other cas no. |
1045-82-5 |
Numéros CAS associés |
800-22-6 (Parent) |
Synonymes |
chloracizine chloracizine hydrochloride chloracizine methiodide chloracysine chloracyzine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















